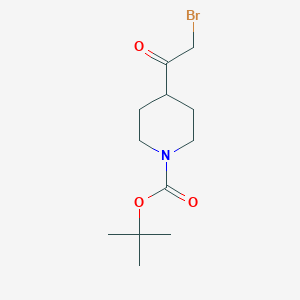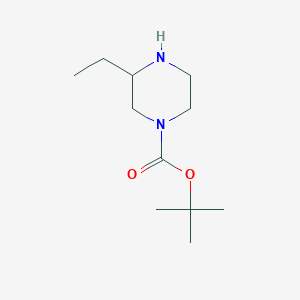
4-(2-Bromoacetil)piperidina-1-carboxilato de terc-butilo
Descripción general
Descripción
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C12H20BrNO3. It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and a bromoacetyl substituent on the piperidine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Building Block: Employed in the construction of heterocyclic compounds and natural product analogs.
Biology and Medicine:
Drug Development: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Bioconjugation: Used in the modification of biomolecules for drug delivery and diagnostic applications.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Catalysis: Acts as a ligand or catalyst in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate typically begins with commercially available piperidine derivatives.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods: Industrial production methods for tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form new carbon-nitrogen or carbon-sulfur bonds.
Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are used under mild conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane are typical oxidizing agents.
Major Products:
Substitution Products: Formation of new amides, thioethers, or azides.
Reduction Products: Formation of alcohols.
Oxidation Products: Formation of N-oxides.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromoacetyl group is replaced by nucleophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets vary depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Tert-butyl 4-(2-chloroacetyl)piperidine-1-carboxylate: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.
Tert-butyl 4-(2-fluoroacetyl)piperidine-1-carboxylate: Contains a fluoroacetyl group, offering different reactivity and properties.
Tert-butyl 4-(2-iodoacetyl)piperidine-1-carboxylate: Features an iodoacetyl group, which can undergo different substitution reactions compared to the bromoacetyl group.
Uniqueness:
Reactivity: The bromoacetyl group in tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate provides a balance of reactivity and stability, making it suitable for a wide range of chemical transformations.
Versatility: Its ability to undergo various types of reactions, including substitution, reduction, and oxidation, makes it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRSGTXIVIMOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592693 | |
| Record name | tert-Butyl 4-(bromoacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301221-79-4 | |
| Record name | tert-Butyl 4-(bromoacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














